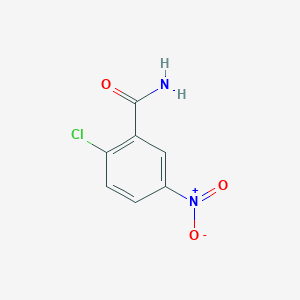

2-氯-5-硝基苯甲酰胺

概述

描述

2-Chloro-5-nitrobenzamide is a chemical compound that has garnered interest in various fields of research due to its potential applications as a building block for pharmaceuticals and its role in chemical synthesis. The compound's derivatives have been explored for their potential as drugs and for their reactivity in chemical reactions .

Synthesis Analysis

The synthesis of derivatives of 2-Chloro-5-nitrobenzamide has been achieved through various methods. A catalyst-free microwave-assisted amination of 5-nitro-2-chlorobenzoic acid with different amines has been reported, yielding high isolated yields within a short time frame and without the need for solvents or catalysts . Another study focused on the synthesis of N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline from 2,5-dichloronitrobenzene, which involved multiple steps including oxidation, etherification, reduction, alkylation, and further oxidation .

Molecular Structure Analysis

The molecular structure of 2-Chloro-5-nitrobenzamide and its derivatives has been characterized using various spectroscopic and X-ray diffraction techniques. For instance, the molecular salts of 2-Chloro-4-nitrobenzoic acid were structurally characterized, demonstrating the importance of halogen bonds in the stabilization of these molecular adducts . Additionally, the crystal structure of a pharmaceutical co-crystal involving 2-chloro-4-nitrobenzoic acid was determined, revealing the association of molecules via hydrogen bonds and the formation of a ribbon architecture .

Chemical Reactions Analysis

The reactivity of 2-Chloro-5-nitrobenzamide derivatives in chemical reactions has been explored in several studies. The reductive chemistry of a novel hypoxia-selective cytotoxin, which is a derivative of 2-Chloro-5-nitrobenzamide, was investigated, revealing the selective toxicity for hypoxic cells due to the enzymatic reduction of one of the nitro groups . Another study described the use of 4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, as a building block for the solid-phase synthesis of various heterocyclic scaffolds, highlighting its versatility in heterocyclic oriented synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-5-nitrobenzamide derivatives have been studied, with a focus on their solid-state behavior and potential pharmaceutical applications. The antiviral agent 2-Chloro-4-nitrobenzoic acid was found to exist as a dimorph in the solid state, and its co-crystal with nicotinamide exhibited higher thermal stability than the pure compounds . The hypoxic selectivity of various regioisomers of a hypoxia-selective cytotoxin related to 2-Chloro-5-nitrobenzamide was also assessed, indicating differences in cytotoxicity and bioreduction under hypoxic conditions .

科学研究应用

2-氯-5-硝基苯甲酰胺的科学研究应用

抗糖尿病潜力

一项研究合成了2-氯-5-硝基苯甲酰胺衍生物,并评估了它们的抗糖尿病潜力,发现某些衍生物对α-葡萄糖苷酶表现出显著的抑制活性,这是一种参与碳水化合物消化的酶(Thakral et al., 2020)。氢键的研究

对2-羟基-5-硝基苯甲酰胺进行了Car-Parrinello分子动力学模拟,以研究其氢键。这项研究有助于理解相关化合物中氢键的性质(Brela et al., 2012)。抗微生物特性

使用2-氯-5-硝基苯甲酰胺衍生物合成的曼尼希碱基表现出抗多种革兰氏阳性和阴性细菌的活性。这突显了2-氯-5-硝基苯甲酰胺衍生物在开发新的抗微生物药物中的潜力(Joshi et al., 2009)。对抗非洲人类锥虫病的潜力

合成了一系列卤代硝基苯甲酰胺化合物,包括2-氯-5-硝基苯甲酰胺的衍生物,并评估了它们对布氏锥虫的有效性,显示出对这种寄生虫的显著活性(Hwang et al., 2010)。晶体结构的研究

研究了涉及2-氯-5-硝基苯甲酰胺衍生物的晶体结构,为晶体工程领域做出了贡献,并提供了关于这些化合物的分子相互作用和性质的见解(Saha et al., 2005)。合成和评估作为抗癌剂的作用

已合成了某些2-氯-5-硝基苯甲酰胺的衍生物,并评估了它们作为抗癌剂的潜力。这些研究表明了在癌症治疗中使用这些化合物的可能性(Romero-Castro et al., 2011)。土壤相互作用和环境影响

研究了2-氯-5-硝基苯甲酰胺衍生物与土壤的相互作用,有助于理解这些化合物的环境影响,特别是在农业应用中(Potter et al., 2016)。

安全和危害

作用机制

Target of Action

The primary targets of 2-Chloro-5-nitrobenzamide are Nuclear receptor coactivator 2 , Peroxisome proliferator-activated receptor gamma , and Retinoic acid receptor RXR-alpha . These targets play crucial roles in various cellular processes, including cell proliferation, differentiation, and metabolic regulation.

Mode of Action

2-Chloro-5-nitrobenzamide interacts with its targets through a series of biochemical reactions. The compound is partially reduced by the enzyme MnpA , a NADPH-dependent nitroreductase, to 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol . This is the first identified intermediate of 2-Chloro-5-nitrobenzamide catabolism .

Biochemical Pathways

The degradation of 2-Chloro-5-nitrobenzamide involves a series of biochemical pathways. The compound is initially reduced by MnpA to form 2-chloro-5-hydroxylaminophenol . This intermediate is then likely subjected to a ring-cleavage reaction catalyzed by MnpC , an aminohydroquinone dioxygenase

Pharmacokinetics

The compound’s molecular weight (200582 Da ) and its chemical structure suggest that it may have good bioavailability

Result of Action

The compound’s interaction with its targets suggests that it may influence cell proliferation, differentiation, and metabolic regulation

属性

IUPAC Name |

2-chloro-5-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O3/c8-6-2-1-4(10(12)13)3-5(6)7(9)11/h1-3H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDHXWAPVLOGAJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50301630 | |

| Record name | 2-chloro-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16588-15-1 | |

| Record name | 16588-15-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-nitrobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

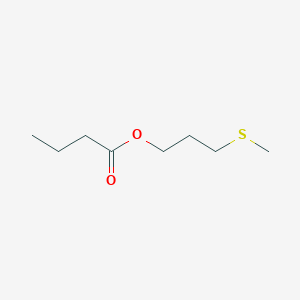

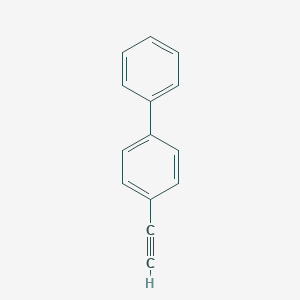

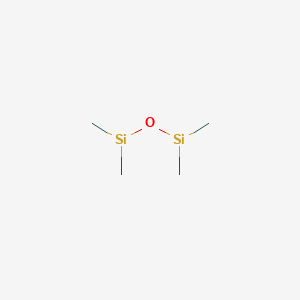

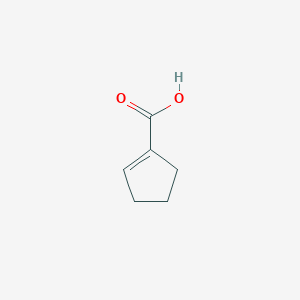

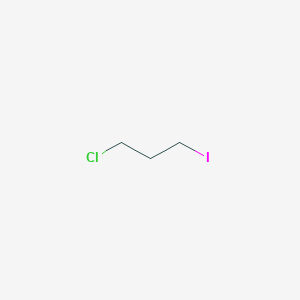

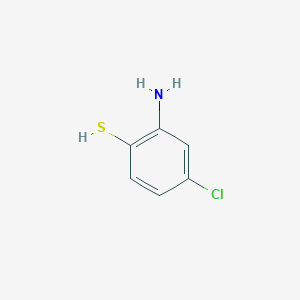

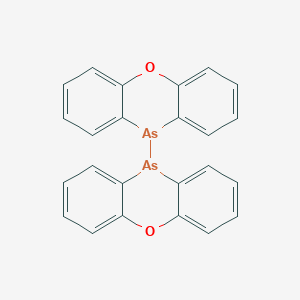

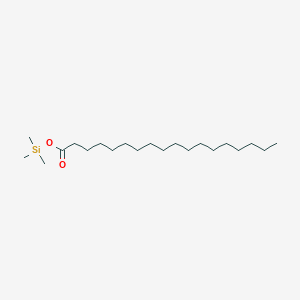

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-Chloro-5-nitrobenzamide interact with PPARγ and what are the downstream effects?

A1: While the provided abstracts don't delve into the specific binding mechanism, they demonstrate that 2-Chloro-5-nitrobenzamide acts as a PPARγ antagonist. [, ] This means it likely binds to the receptor and blocks the binding of agonists, such as 15-deoxy-Δ12,14-prostaglandin J2 (PGJ2) and the investigated 1,1-Bis(3′-indolyl)-1-(p-substituted phenyl)methanes. [] Consequently, it inhibits PPARγ-dependent transactivation, effectively blocking the downstream gene expression and cellular responses typically induced by PPARγ agonists. These responses include growth inhibition, apoptosis induction, and changes in protein expression (e.g., caveolin-1, cyclin D1) observed in cancer cells. [, ]

Q2: What are the in vitro applications of 2-Chloro-5-nitrobenzamide in studying PPARγ?

A2: 2-Chloro-5-nitrobenzamide has been successfully employed in cell-based assays to investigate PPARγ signaling pathways. [, ] Researchers used it to confirm the PPARγ-dependence of cellular responses induced by various agonists, including 1,1-Bis(3′-indolyl)-1-(p-substituted phenyl)methanes and CDDO derivatives (CDDO, CDDO-Me, CDDO-Im). [, ] By pre-treating cells with 2-Chloro-5-nitrobenzamide and observing the abrogation of agonist-induced effects, researchers can differentiate between PPARγ-dependent and -independent mechanisms of action.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。